molecular formula C10H11N3O4 B238199 5'-Isocyano-2',5'-dideoxyuridine CAS No. 132125-31-6

5'-Isocyano-2',5'-dideoxyuridine

Cat. No. B238199
CAS RN: 132125-31-6
M. Wt: 237.21 g/mol
InChI Key: IKBBBIMEXCKMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Isocyano-2',5'-dideoxyuridine (ICDU) is a nucleoside analog that has gained significant attention in scientific research due to its potential applications in cancer therapy and antiviral treatment. ICDU is a synthetic compound that has similar properties to thymidine, a nucleoside that is essential for DNA synthesis.

Mechanism of Action

5'-Isocyano-2',5'-dideoxyuridine works by inhibiting DNA synthesis in cancer cells and viral replication in infected cells. 5'-Isocyano-2',5'-dideoxyuridine is incorporated into the DNA of cancer cells and viruses, leading to DNA damage and inhibition of DNA synthesis. In cancer cells, 5'-Isocyano-2',5'-dideoxyuridine induces apoptosis, a programmed cell death mechanism, leading to the death of cancer cells. In infected cells, 5'-Isocyano-2',5'-dideoxyuridine inhibits viral replication, leading to the inhibition of viral growth and spread.
Biochemical and Physiological Effects:
5'-Isocyano-2',5'-dideoxyuridine has been shown to have various biochemical and physiological effects. In cancer cells, 5'-Isocyano-2',5'-dideoxyuridine induces DNA damage and apoptosis, leading to the death of cancer cells. In infected cells, 5'-Isocyano-2',5'-dideoxyuridine inhibits viral replication, leading to the inhibition of viral growth and spread. 5'-Isocyano-2',5'-dideoxyuridine has also been shown to have immunomodulatory effects, enhancing the immune response to cancer and viral infections.

Advantages and Limitations for Lab Experiments

5'-Isocyano-2',5'-dideoxyuridine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 5'-Isocyano-2',5'-dideoxyuridine can be easily synthesized and purified, making it a readily available compound for research. However, 5'-Isocyano-2',5'-dideoxyuridine has some limitations, including its potential for mutagenesis and genotoxicity. Therefore, careful consideration should be given to the use of 5'-Isocyano-2',5'-dideoxyuridine in lab experiments.

Future Directions

5'-Isocyano-2',5'-dideoxyuridine has significant potential for future research in cancer therapy and antiviral treatment. Future research should focus on optimizing the synthesis and purification of 5'-Isocyano-2',5'-dideoxyuridine, as well as exploring its potential for combination therapy with other anticancer and antiviral agents. Additionally, further studies are needed to evaluate the safety and efficacy of 5'-Isocyano-2',5'-dideoxyuridine in preclinical and clinical trials.

Synthesis Methods

5'-Isocyano-2',5'-dideoxyuridine can be synthesized by reacting 2,4-dimethoxy-5-methylpyrimidine with cyanogen bromide in the presence of a base. The resulting intermediate is then reacted with uracil to obtain 5'-Isocyano-2',5'-dideoxyuridine. The synthesis of 5'-Isocyano-2',5'-dideoxyuridine is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

5'-Isocyano-2',5'-dideoxyuridine has been extensively studied for its potential applications in cancer therapy and antiviral treatment. In cancer therapy, 5'-Isocyano-2',5'-dideoxyuridine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5'-Isocyano-2',5'-dideoxyuridine works by incorporating into the DNA of cancer cells, leading to DNA damage and cell death. In antiviral treatment, 5'-Isocyano-2',5'-dideoxyuridine has been shown to inhibit the replication of herpes simplex virus and cytomegalovirus. 5'-Isocyano-2',5'-dideoxyuridine works by inhibiting the viral DNA polymerase, which is essential for viral replication.

properties

CAS RN

132125-31-6

Product Name

5'-Isocyano-2',5'-dideoxyuridine

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(isocyanomethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N3O4/c1-11-5-7-6(14)4-9(17-7)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1

InChI Key

IKBBBIMEXCKMKW-UHFFFAOYSA-N

SMILES

[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O

Canonical SMILES

[C-]#[N+]CC1C(CC(O1)N2C=CC(=O)NC2=O)O

synonyms

5'-isocyano-2',5'-dideoxyuridine
5-ICDDU

Origin of Product

United States

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